molecular formula C5H10N2O2 B1214828 Nitrosopiperidinol CAS No. 55556-93-9

Nitrosopiperidinol

Cat. No.: B1214828
CAS No.: 55556-93-9
M. Wt: 130.15 g/mol
InChI Key: DLRQZSOHVPOGGS-UHFFFAOYSA-N
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Description

Nitrosopiperidinol is a high-purity research-grade chemical compound provided for laboratory research purposes. This product is strictly labeled For Research Use Only (RUO). It is not intended for use in diagnostic procedures or for any human or therapeutic applications . As a nitrosamine derivative, this class of compounds is of significant interest in biochemical and toxicological research. N-nitroso compounds are known to require metabolic activation to exert their biological effects, a process often mediated by cytochrome P450 enzymes, and they have been extensively studied for their role in DNA alkylation . Researchers utilize such compounds as model agents in studies investigating carcinogenesis, metabolic pathways, and DNA adduct formation. The structural features of this compound make it a valuable tool for probing structure-activity relationships and enzymatic activation mechanisms within cellular systems. Handling of this compound should adhere to strict laboratory safety protocols. Researchers are responsible for ensuring that the use of this RUO product complies with all applicable regulations and is confined to non-diagnostic, non-clinical investigations.

Properties

IUPAC Name

1-nitrosopiperidin-4-ol
Source PubChem
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InChI

InChI=1S/C5H10N2O2/c8-5-1-3-7(6-9)4-2-5/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRQZSOHVPOGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204110
Record name 1-Nitroso-4-piperidinol
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Molecular Weight

130.15 g/mol
Source PubChem
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Vapor Pressure

0.000225 [mmHg]
Record name N-Nitroso-4-hydroxypiperidine
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CAS No.

55556-93-9
Record name 1-Nitroso-4-piperidinol
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Record name N-Nitroso-4-hydroxypiperidine
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Record name 1-Nitroso-4-piperidinol
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Record name 1-nitrosopiperidin-4-ol
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Record name NITROSOPIPERIDINOL
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Preparation Methods

pH and Temperature Control

The patent RU2095355C1, though focused on 1-nitroso-4-methylpiperazine, provides transferable insights. Maintaining pH 6–7 during methylation steps minimizes unwanted side reactions, a principle applicable to NPIP synthesis. Reaction temperatures below 20°C suppress thermal decomposition, while gradual reagent addition enhances selectivity.

Solvent Systems

Ethanol-water mixtures (3:1 v/v) improve solubility of intermediates, particularly when using NO\text{NO}-based methods. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to nitroso group instability.

Table 2: Impact of Reaction Conditions on Yield

ConditionYield RangeKey Observation
pH 1.5–2.570–78%Maximizes nitrosating agent activity
Temperature 0–10°C75–85%Minimizes di-nitrosation
KI\text{KI} 0.1 M78%Enhances NO\text{NO} solubility

Mechanistic Insights

Nitrosation Pathways

The nitroso group (NO-\text{NO}) incorporation proceeds via two pathways:

  • Electrophilic Attack : Protonated piperidine reacts with H2ONO+\text{H}_2\text{ONO}^+ to form NPIP.

  • Radical Intermediates : In NO\text{NO}-based methods, NO\text{NO}^\bullet radicals couple with piperidine-derived species, though this pathway is minor under acidic conditions.

Byproduct Formation

Di-nitrosopiperidine arises from over-nitrosation, particularly at elevated NaNO2\text{NaNO}_2 concentrations. Spectral analysis (GC-MS) confirms its presence at >5% in non-optimized reactions.

Chemical Reactions Analysis

Types of Reactions: Nitrosopiperidinol undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The nitroso group can participate in substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized piperidine derivatives.

Scientific Research Applications

Nitrosopiperidinol has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of nitrosopiperidinol involves its interaction with molecular targets through the nitroso group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its application, such as its use in drug development or chemical synthesis.

Comparison with Similar Compounds

Structural Similarity and Key Differences

The following table summarizes compounds structurally related to Nitrosopiperidinol, based on similarity scores (0–1 scale) and functional group variations from :

Compound Name CAS Number Similarity Score Key Structural Features
5-Nitro-2-(piperidin-1-yl)aniline 188604-99-1 0.92 Nitro group on aromatic ring, piperidine
2-(4-Methylpiperidin-1-yl)-5-nitroaniline 166438-83-1 0.90 Methyl-piperidine, nitro on aromatic ring
(1-(4-Nitrophenyl)piperidin-3-yl)methanol 5367-58-8 0.87 Nitro-phenyl, piperidine, hydroxymethyl
1-(4-Nitrophenyl)piperidin-2-one 32188-75-3 0.81 Nitro-phenyl, piperidone (ketone derivative)

Key Observations :

  • This compound likely differs from the above nitro-containing analogs by replacing the nitro (-NO₂) group with a nitroso (-NO) moiety. This substitution reduces steric bulk but increases reactivity due to the instability of nitroso groups .

Reactivity and Stability

Nitroso compounds are notoriously prone to dimerization or decomposition under light or heat, unlike their nitro analogs. For example:

  • 5-Nitro-2-(piperidin-1-yl)aniline (CAS 188604-99-1): Stable under standard storage conditions due to the nitro group’s electron-withdrawing effects .
  • Hypothetical this compound: Expected to require inert storage conditions (e.g., low temperature, dark environments) to prevent degradation, as seen in other nitroso derivatives .

Analytical Methodologies

Analytical techniques for related compounds () include:

  • High-Performance Liquid Chromatography (HPLC): Used to resolve impurities in piperidine derivatives (e.g., detection limits for drospirenone analogs in USP methods) .
  • Spectroscopic Methods : NMR and IR for functional group identification, particularly distinguishing nitro vs. nitroso vibrations .

Biological Activity

Nitrosopiperidinol, a derivative of nitrosopiperidine, has garnered attention due to its biological activity, particularly its potential carcinogenic effects. This article delves into the mechanisms of action, metabolic pathways, and the implications of this compound exposure based on diverse scientific studies.

Chemical Structure and Formation

This compound is synthesized from piperidine and nitrite, a process that can occur in vivo within the gastric environment. The formation of nitrosamines, including this compound, is pH-dependent and can be influenced by the presence of secondary amines in dietary sources. Research indicates that nitrosamines are formed through reactions involving dietary nitrites and amines, leading to their detection in various food products and tobacco smoke .

Carcinogenic Potential

Numerous studies have established the carcinogenic potential of nitrosopiperidine and its derivatives. A significant body of research indicates that this compound is associated with increased risks of hepatocellular carcinoma (HCC). A case-control study in Thailand identified a strong correlation between high dietary intake of nitrosamines, including this compound, and elevated HCC risk. The odds ratio for the highest quartile of nitrosamine consumption was reported at 2.52 (95% CI = 1.62–3.94), suggesting a substantial link between dietary exposure and cancer incidence .

Table 1: Summary of Carcinogenic Studies on Nitrosamines

Study ReferenceType of StudyFindings
Wong et al. (2003) In vitroDemonstrated higher α-hydroxylation rates of nitrosopiperidine in esophageal microsomes compared to liver microsomes.
Case-control study (2021) EpidemiologicalHigher intake of NPIP linked to increased HCC risk; OR Q4 vs. Q1 = 2.52.
Alam et al. (1971) In vivoConfirmed synthesis of nitrosopiperidine from piperidine and sodium nitrite in rat models.

Metabolic Pathways

The metabolism of this compound primarily occurs through cytochrome P450 enzymes, particularly CYP2A3, which exhibits a high affinity for α-hydroxylation of nitrosamines. This metabolic activation is crucial for understanding the tissue-specific carcinogenicity observed with these compounds. Studies indicate that rat esophageal microsomes convert nitrosopiperidine to its hydroxylated form at a significantly higher rate than liver microsomes, suggesting a mechanism for esophageal cancer development .

Health Hazards

Chronic exposure to this compound has been linked to various health risks beyond cancer, including liver damage and potential reproductive toxicity. The compound can irritate mucous membranes and cause ocular damage upon exposure . Given its classification as a probable human carcinogen, it poses significant health risks, particularly in populations with high dietary intake or occupational exposure.

Case Studies

Several case studies highlight the real-world implications of nitrosamine exposure:

  • Thailand's Liver Cancer Incidence : A comprehensive analysis involving over 800 HCC cases revealed that dietary intake of N-nitroso compounds like NPIP was significantly associated with liver cancer risk, emphasizing the need for public health interventions to reduce exposure .
  • Food Safety Investigations : Studies have detected high levels of N-nitroso compounds in traditional foods such as fermented fish in Thailand, linking cultural dietary practices with increased cancer risk .

Q & A

Q. What tools facilitate cross-study data analysis for this compound research?

  • Methodological Answer :
  • Data Integration Platforms : Use KNIME or Galaxy to harmonize datasets (e.g., toxicity metrics from disparate assays) .
  • Metadata Tagging : Label variables with NEMSIS-like identifiers for machine readability .
  • Collaborative Databases : Contribute to platforms like PubChem or ChEMBL for open-access data sharing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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